2H-2-Ethyl-d5 Candesartan
Overview
Description
2H-2-Ethyl-d5 Candesartan: is a deuterium-labeled analogue of Candesartan, which is an angiotensin II receptor blocker used primarily for the treatment of hypertension and heart failure. The compound is characterized by the substitution of five hydrogen atoms with deuterium atoms, which makes it useful in various research applications, particularly in the study of metabolic pathways and pharmacokinetics.
Mechanism of Action
Target of Action
The primary target of 2H-2-Ethyl-d5 Candesartan is the angiotensin II receptor, specifically the type-1 angiotensin II receptor (AT1) subtype . This receptor is found in many tissues, including vascular smooth muscle and the adrenal glands .
Mode of Action
this compound selectively blocks the binding of angiotensin II to the AT1 receptor . This prevents angiotensin II, a hormone that causes vasoconstriction and secretion of aldosterone, from exerting its effects . As a result, the blood vessels relax and widen .
Biochemical Pathways
The action of this compound affects the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure . By blocking the AT1 receptor, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .
Pharmacokinetics
The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME). It is administered orally as a prodrug, which is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract . The deuterated form of Candesartan, this compound, is used in clinical studies to determine the pharmacokinetic properties of the medication .
Biochemical Analysis
Biochemical Properties
2H-2-Ethyl-d5 Candesartan and Candesartan bind to the angiotensin II receptor, preventing the hormone from binding to it and causing the blood vessels to relax and widen . This interaction with the angiotensin II receptor is crucial for its function in reducing blood pressure .
Cellular Effects
Candesartan has been shown to ameliorate insulin resistance and hepatosteatosis by reducing intracellular calcium overload and lipid accumulation . It is suggested that this compound would have similar effects on cells due to its structural similarity to Candesartan .
Molecular Mechanism
This compound works by blocking the action of a hormone called angiotensin II in the body . This results in the widening of blood vessels, thereby reducing blood pressure and making it easier for the heart to pump blood .
Temporal Effects in Laboratory Settings
As a deuterated form of Candesartan, it is expected to be more stable and long-lasting in the body .
Dosage Effects in Animal Models
It is important to follow the prescribed dosage and not to exceed it .
Metabolic Pathways
This compound is expected to be involved in similar metabolic pathways as Candesartan, given their structural similarity . Candesartan is metabolized in the liver and excreted in bile and urine .
Transport and Distribution
Given its structural similarity to Candesartan, it is expected to have similar transport and distribution properties .
Subcellular Localization
Given its role in blocking the angiotensin II receptor, it is likely to be localized at the cell membrane where this receptor is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-2-Ethyl-d5 Candesartan involves multiple steps, starting from the preparation of the biphenyl tetrazole intermediate. This intermediate is then coupled with a benzimidazole derivative under specific reaction conditions to form the final product. The reaction typically requires the use of solvents such as dimethylformamide and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems is common to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2H-2-Ethyl-d5 Candesartan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2H-2-Ethyl-d5 Candesartan is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Candesartan in various formulations.
Biology: Employed in metabolic studies to trace the pathways of Candesartan in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Candesartan.
Industry: Applied in the development of new formulations and drug delivery systems.
Comparison with Similar Compounds
Candesartan: The non-labeled version of 2H-2-Ethyl-d5 Candesartan, used for the same therapeutic purposes.
Losartan: Another angiotensin II receptor blocker with a similar mechanism of action.
Valsartan: A compound with a similar structure and function, used to treat hypertension and heart failure.
Uniqueness: this compound is unique due to its deuterium labeling, which provides advantages in research applications, particularly in the study of drug metabolism and pharmacokinetics. The presence of deuterium atoms allows for more accurate tracing and analysis compared to non-labeled analogues.
Properties
IUPAC Name |
2-ethoxy-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-3-32-29-24(28-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOKUACFEHSBTR-WNWXXORZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747750 | |
Record name | 2-Ethoxy-1-({2'-[2-(~2~H_5_)ethyl-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-58-5 | |
Record name | 2-Ethoxy-1-({2'-[2-(~2~H_5_)ethyl-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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